

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Hbt-O

Cat. No.: B15553095

[Get Quote](#)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a molecule undergoes tautomerization in its electronically excited state through the transfer of a proton.[1] This reaction is typically observed in molecules that possess both a proton donor group (e.g., hydroxyl, -OH) and a proton acceptor group (e.g., imine nitrogen, =N-) connected by an intramolecular hydrogen bond.[2] Upon absorption of light, the acidity and basicity of the donor and acceptor sites, respectively, are significantly altered, which facilitates an ultrafast proton transfer.[2][3]

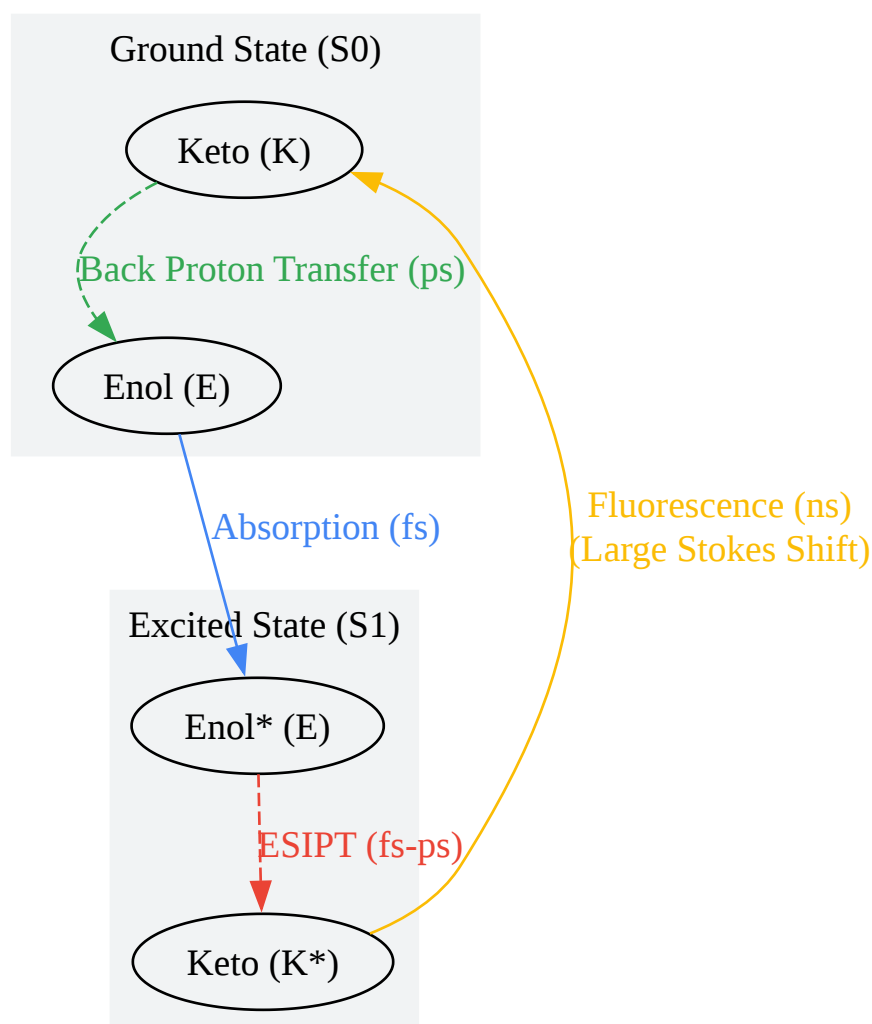
A key characteristic of ESIPT-capable molecules is their exceptionally large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission.[1] This can result in dual fluorescence: a normal emission from the original excited state (enol form) and a significantly red-shifted emission from the proton-transferred tautomer (keto form).[1][4] This unique property makes ESIPT fluorophores highly valuable for applications in fluorescent probes, bioimaging, luminescent materials, and photosensitizers.[5]

The molecule 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a canonical system for studying ESIPT.[6][7][8] Its rigid structure and pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen atom create an ideal framework for the ESIPT process to occur efficiently.

The Core Mechanism of HBT Excited-State Intramolecular Proton Transfer

The ESIPT process in HBT follows a four-level photocycle involving two distinct chemical forms: the enol tautomer (E) and the keto tautomer (K).

- **Photoexcitation:** The process begins with the absorption of a photon by the stable ground-state enol form (E), promoting it to the Franck-Condon excited singlet state (E^*).^[2] This electronic transition redistributes the electron density within the molecule, significantly increasing the acidity of the phenolic proton donor and the basicity of the benzothiazole nitrogen acceptor.^[3]
- **Proton Transfer (ESIPT):** In the excited state, the strengthened intramolecular hydrogen bond facilitates an ultrafast transfer of the proton from the oxygen atom to the nitrogen atom.^{[7][8]} This forms the excited keto tautomer (K^*). This transfer is often barrierless or has a very low energy barrier and occurs on a femtosecond to picosecond timescale.^{[7][9]}
- **Fluorescence Emission:** The excited keto form (K^*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characterized by a large Stokes shift relative to the initial absorption of the enol form.^[2]
- **Back Proton Transfer:** The ground-state keto form (K) is generally unstable and rapidly undergoes a back-proton transfer to regenerate the thermodynamically more stable ground-state enol form (E), completing the cycle.



[Click to download full resolution via product page](#)

Photophysical Properties and Quantitative Data

The photophysical properties of HBT and its derivatives are central to their function. These properties are highly sensitive to the molecular structure and the surrounding environment. Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict and corroborate experimental findings.^{[5][10]}

Structural Parameters

Upon photoexcitation from the S0 to the S1 state, the intramolecular hydrogen bond strengthens, which is a prerequisite for ESIPT. This is evidenced by changes in key bond lengths and angles.

Compound	State	O–H Bond Length (Å)	H···N Distance (Å)
HBTM-1	S0	0.999	1.677
S1	1.047	1.524	
HBTM-2	S0	0.999	1.678
S1	1.022	1.590	
HBTM-3	S0	0.999	1.678
S1	1.011	1.627	

Table 1: Calculated hydrogen bond parameters for HBT--related derivatives (HBTM) in the ground (S0) and first excited (S1) states, showing the lengthening of the O-H bond and shortening of the H···N distance upon excitation.[5]

Spectroscopic Data

The absorption and emission characteristics are defining features of ESIPT molecules. The large Stokes shift is a direct consequence of the structural relaxation and proton transfer in the excited state.

Compound	Solvent	Absorption λ_{max} (nm)	Emission λ_{max} (nm)	Stokes Shift (nm)
HBTM-1	DMSO	387	535	148
HBTM-2	DMSO	415	580	165
HBTM-3	DMSO	450	632	182
ENF	Dichloromethane	433 (Calculated)	-	-

~420

(Experimental)

Table 2:
Calculated and
experimental
spectroscopic
data for HBT
derivatives,
demonstrating
the characteristic
large Stokes
shifts.[5][11]

Vibrational Frequencies

Infrared (IR) spectroscopy provides further evidence for the strengthening of the intramolecular hydrogen bond in the excited state. A significant redshift in the O–H stretching frequency from the S₀ to the S₁ state indicates a weaker, more labile O-H bond, which facilitates proton transfer.[5][12]

Compound	O–H Stretch (S0, cm ⁻¹)	O–H Stretch (S1, cm ⁻¹)	Redshift (cm ⁻¹)
HBTM-1	3076.92	2254.63	822.29
HBTM-2	3081.80	2652.38	429.42
HBTM-3	3084.81	2845.68	239.13

Table 3: Calculated O–H stretching vibrational frequencies for HBT-related derivatives, showing a pronounced redshift upon excitation to the S1 state.[5]

Factors Influencing the ESIPT Process

Solvent Effects

The solvent environment can significantly modulate the ESIPT process.[2][13]

- **Nonpolar Solvents:** In nonpolar solvents like cyclohexane, the intramolecular hydrogen bond is preserved, and the ESIPT process is highly efficient.[13]
- **Polar Protic Solvents:** Polar protic solvents (e.g., ethanol, methanol) can form intermolecular hydrogen bonds with the HBT molecule.[2] This can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT pathway and leading to an increase in the normal enol emission at the expense of the tautomer fluorescence.[13][14]
- **Polar Aprotic Solvents:** In polar aprotic solvents (e.g., DMSO, DMF), the ESIPT process is generally favorable. However, strong solvent polarity can influence the energy levels of the excited states and may lead to deprotonation, forming an anionic species with distinct emission properties.[6][15]

Substituent Effects

Modifying the HBT scaffold with electron-donating or electron-withdrawing groups can fine-tune the ESIPT process and the resulting photophysical properties.

- **Electron-Withdrawing Groups:** These groups can weaken the intramolecular hydrogen bond, potentially making the ESIPT process less favorable.^[13]
- **Extended π -Conjugation:** Increasing the number of C=C double bonds in the molecular structure can lead to a redshift in both absorption and emission wavelengths and an increase in the Stokes shift.^[5] However, it may also weaken the intramolecular hydrogen bond and increase the energy barrier for proton transfer.^[5]

Experimental and Computational Protocols

The study of ESIPT is a multidisciplinary effort, combining organic synthesis, advanced spectroscopy, and computational chemistry.

Synthesis Protocols

The synthesis of HBT and its derivatives typically involves the condensation of a substituted 2-aminophenol with a corresponding benzoic acid or benzaldehyde derivative. Specific protocols are well-established in the chemical literature. For instance, the synthesis of 2,4-bis(benzo[d]thiazol-2-yl)phenol involves reacting 2,4-diaminophenol with 2-mercaptobenzoic acid.^[15]

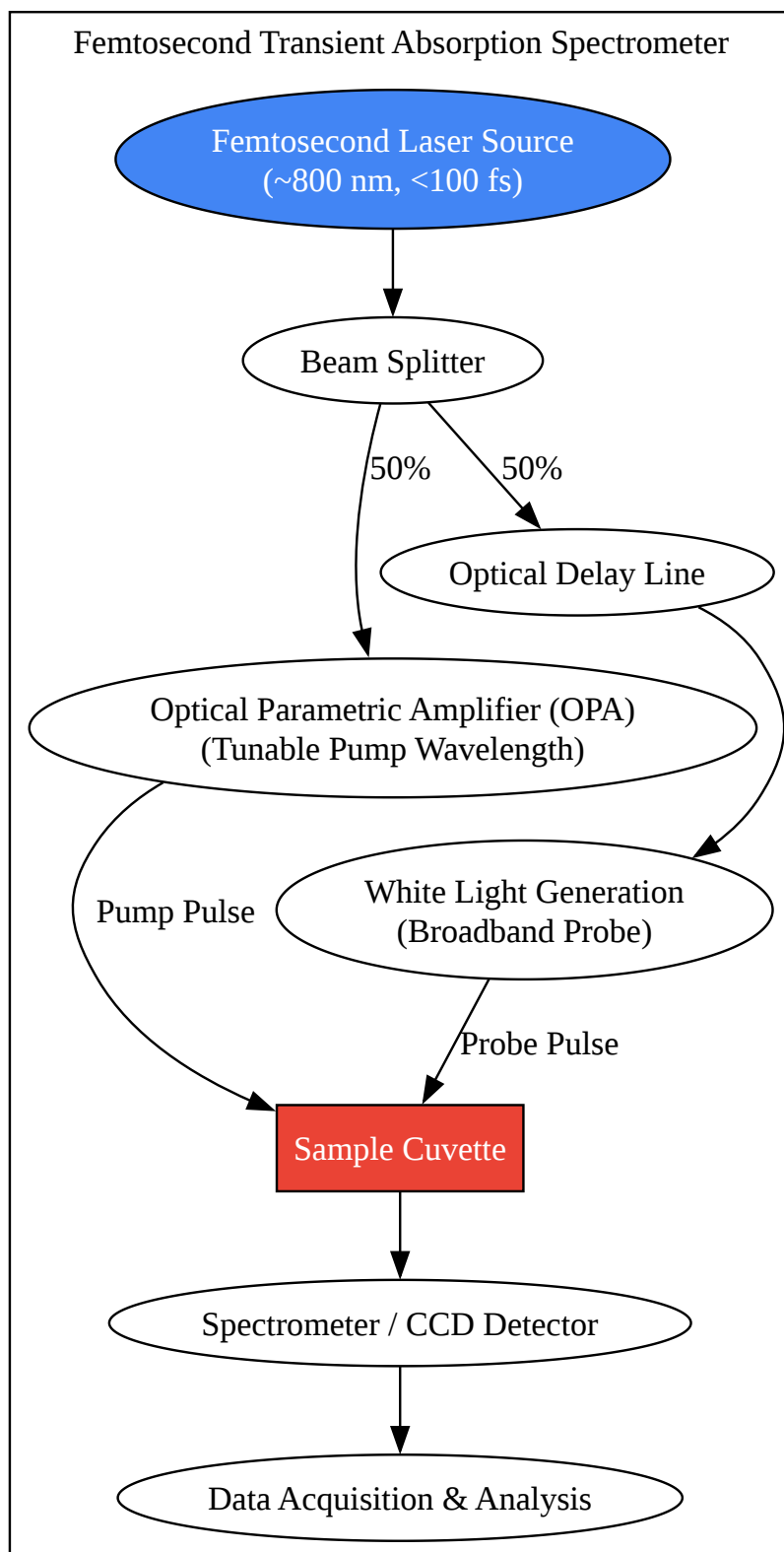
Spectroscopic Methodologies

Steady-State Spectroscopy:

- **UV-Vis Absorption:** Measures the electronic transitions from the ground state. Samples are dissolved in a suitable solvent in a quartz cuvette and analyzed using a spectrophotometer. The absorption spectra of HBT typically show peaks in the 260-370 nm range.^[13]
- **Fluorescence Spectroscopy:** Measures the emission from the excited state. The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is collected, typically at a 90-degree angle, and analyzed by a fluorometer.

Time-Resolved Spectroscopy: These techniques are crucial for studying the dynamics of the ESIPT process, which occurs on ultrafast timescales.

- Time-Correlated Single Photon Counting (TCSPC): This technique measures fluorescence lifetimes in the picosecond to nanosecond range.[\[16\]](#) It provides information on the decay kinetics of the excited states involved in the ESIPT cycle.
- Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is a powerful pump-probe technique for monitoring ultrafast chemical events.[\[17\]](#)[\[18\]](#) A strong "pump" pulse excites the molecule, and a weaker, time-delayed "probe" pulse measures the change in absorption of the sample. By varying the delay time between the pump and probe, the formation and decay of transient species, such as the excited enol and keto forms, can be tracked with femtosecond resolution.[\[8\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Computational Protocols

Theoretical calculations are indispensable for understanding the ESIPT mechanism at a molecular level.

- Methodology: DFT is used to optimize the geometric structures in the ground state (S0), while TD-DFT is used for the excited state (S1).[\[5\]](#)[\[10\]](#)
- Basis Sets: Common basis sets include 6-311++G(d,p) or TZVP.[\[2\]](#)[\[12\]](#)
- Solvent Modeling: The effect of the solvent is often incorporated using the Polarizable Continuum Model (PCM).[\[2\]](#)[\[14\]](#)
- Analysis:
 - Geometry Optimization: Confirms the structural changes upon excitation.[\[5\]](#)
 - Vibrational Analysis: Calculation of IR spectra to confirm hydrogen bond strengthening.[\[12\]](#)
 - Potential Energy Curves (PECs): Constructed by scanning the O-H coordinate to determine the energy barrier for the proton transfer reaction in both the ground and excited states.[\[5\]](#)[\[11\]](#)
 - Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the nature of the electronic transitions and charge transfer characteristics.[\[3\]](#)[\[5\]](#)

Applications in Research and Drug Development

The unique photophysical properties of HBT derivatives make them suitable for a variety of applications.

- Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (polarity, pH, viscosity) allows for their use in detecting specific analytes, ions, and biomolecules.[\[19\]](#)
- Bioimaging: Their large Stokes shifts are advantageous in biological imaging as they minimize self-absorption and reduce background interference from autofluorescence.[\[5\]](#)

- Materials Science: HBT-based molecules are used in the development of organic light-emitting diodes (OLEDs), luminescent materials, and photochromic materials.[2][13]
- Drug Development: While not drugs themselves, ESIPT probes can be used as tools in drug development. For example, they can be designed to monitor changes in the cellular microenvironment or to track the delivery of a therapeutic agent by reporting on local conditions. Their application aligns with the increasing use of biomarkers to characterize drug effects and understand pharmacologic mechanisms.[20]

Conclusion

The excited-state intramolecular proton transfer in 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a well-studied, ultrafast photochemical process that serves as a cornerstone for designing advanced functional molecules. The transfer of a proton from the enol to the keto tautomer upon photoexcitation results in a characteristic large Stokes-shifted fluorescence. This process is intricately controlled by both the intrinsic molecular structure and the external solvent environment. A synergistic approach combining advanced spectroscopic techniques and high-level quantum chemical calculations has provided profound insights into the dynamics and mechanism of ESIPT. The continued exploration and functionalization of the HBT scaffold promise to yield novel materials and probes for a wide range of applications, from materials science to biomedical research and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Excited state intramolecular proton transfer - Wikipedia [en.wikipedia.org]
- 2. advancedstudies.cyu.fr [advancedstudies.cyu.fr]
- 3. Investigation of the intramolecular hydrogen bonding interactions and excited state proton transfer mechanism for both Br-BTN and CN-BTN systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical study of the mechanism of the solvent dependency of ESIPT in HBT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Excited-state proton transfer – Light and Molecules [barbatti.org]
- 8. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deprotonation-Induced Large Fluorescence Turn ON in a 2,4-Bis(benzo[d]thiazol-2-yl)phenol (HBT-BT) Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 18. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- To cite this document: BenchChem. [Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553095#e-hbt-o-excited-state-intramolecular-proton-transfer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com